molecular formula C7H6ClNO2 B1367127 Methyl 4-chloronicotinate CAS No. 63592-85-8

Methyl 4-chloronicotinate

Cat. No. B1367127
CAS RN: 63592-85-8
M. Wt: 171.58 g/mol
InChI Key: SNZRPPBWRSEVIU-UHFFFAOYSA-N
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Description

Methyl 4-chloronicotinate is an organic compound with the CAS Number: 63592-85-8 . It is a dark brown liquid to solid substance and belongs to the family of nitriles. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.


Synthesis Analysis

While specific synthesis routes for Methyl 4-chloronicotinate were not found in the search results, it’s important to note that the synthesis of such compounds typically involves complex organic chemistry reactions. The exact method can vary based on the desired yield, purity, and other factors.


Molecular Structure Analysis

The molecular weight of Methyl 4-chloronicotinate is 171.58 . Its IUPAC name is methyl 4-chloronicotinate and its Inchi Code is 1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 .


Physical And Chemical Properties Analysis

Methyl 4-chloronicotinate is a dark brown liquid to solid substance . It has a molecular weight of 171.58 . It is stored at room temperature .

Scientific Research Applications

Pest Management

Methyl 4-chloronicotinate, in the form of Methyl isonicotinate, has been investigated for its use in pest management, particularly for thrips. This compound serves as a non-pheromone semiochemical and has been shown to increase trap capture of various thrips species. It's used in combination with colored sticky traps for enhanced monitoring in greenhouses and has potential in mass trapping, lure and kill, and other pest management strategies (Teulon et al., 2017).

Herbicide Research

In earlier studies, researchers investigated the effects of compounds like 4-chloro-2-methyl-phenoxyacetic acid, closely related to Methyl 4-chloronicotinate, as selective herbicides. These investigations aimed to understand the efficacy of such compounds in weed eradication (Blackman, 1945).

Environmental Impact Studies

Studies have also been conducted to assess the environmental impact of pesticides, such as Chlorpyrifos-methyl, often used in conjunction with compounds like Methyl 4-chloronicotinate in agricultural settings. This research helps to understand the pesticide drift and its effects on adjacent water bodies and ecosystems (Padovani & Capri, 2005).

Pharmaceutical Applications

In the pharmaceutical industry, Methyl 4-chloronicotinate derivatives have been explored for their potential therapeutic effects. For example, derivatives have been studied for their anticonvulsant activities, which is critical in developing new treatments for conditions like epilepsy (Scott et al., 1993).

Organic Chemistry and Synthesis

Methyl 4-chloronicotinate is utilized in various organic synthesis processes. It has been employed in the synthesis of functionalized chromenes and quinolines, showcasing its versatility as a building block in organic chemistry (Bello et al., 2010). Furthermore, it's used in creating novel compounds with potential antimicrobial and anti-inflammatory properties (Rani & Kunta, 2021).

Environmental Chemistry

The degradation of related compounds, such as 4-Chlorophenol, by various organic oxidants has been studied to understand the effectiveness of these processes in treating wastewater and reducing environmental pollution [(Sharma, Mukhopadhyay, & Murthy, 2012)](https://consensus.app/papers/rate-parameter-estimation-4chlorophenol-degradation-sharma/57fa489123795dd5b7e802816c156ffc/?utm_source=chatgpt).

Safety and Hazards

Methyl 4-chloronicotinate is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZRPPBWRSEVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503075
Record name Methyl 4-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloronicotinate

CAS RN

63592-85-8
Record name Methyl 4-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloronicotinic acid (0.5 g, 3.17 mmol) in CH2Cl2 (60 mL) was added oxalyl chloride (1.007 g, 7.93 mmol) dropwise at room temperature followed by the addition of DMF (0.4 mL). The solution was stirred at room temperature for 3 h. Methanol (1.9 mL, 46.8 mmol) was added dropwise and the clear solution was further stirred for 30 min. The solvent was evaporated under reduced pressure to yield methyl 4-chloronicotinate (0.67 g, 3.90 mmol, 50% yield). LCMS (ESI) m/e 172.5 [(M+H)+, calcd for C7H7ClNO2 172.0]; LCMS retention time (Method D): tR=1.15 min.
Quantity
0.5 g
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reactant
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1.007 g
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60 mL
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solvent
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0.4 mL
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1.9 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-3-pyridinecarboxylic acid (3.630 g) in dichloromethane (20 mL) and methanol (8 mL) stirred under argon at 0° C. was added TMS-diazomethane 2M in Et2O (17.28 mL) dropwise. The reaction mixture was stirred at room temperature for 1 h. The solvents were evaporated in vacuo and the crude product was added to a silica gel column and was eluted with cyclohexane/EtOAc=7/3. The evaporation of the collected fractions gave 2.7 g of the title compound as a colourless solid.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
Quantity
8 mL
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solvent
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0 (± 1) mol
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Quantity
17.28 mL
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Synthesis routes and methods III

Procedure details

4-Chloronicotinic acid, prepared as described by W. C. J. Ross in J. Chem. Soc. (C), 1816 (1966), (2.54 g, 16.1 mmol) in methanol (30 mL) at 0° C. was treated with diazomethane in ether until gas evolution ceased; the ice bath was removed halfway through the esterification. The excess diazomethane was removed with a nitrogen stream and the solvent was removed under reduced pressure. The residue was taken up in saturated sodium bicarbonate solution and extracted with ethyl acetate (2×). The combined organic extracts were washed with 1M aqueous sodium hydroxide solution (2×) and brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford 2.35 g (85%) of the title compound as a yellow oil. A portion (1.47 g) was distilled at b.p. 75°-85° C. at ~1 mm mercury to afford 1.15 g as a pale yellow crystalline solid.
Quantity
0 (± 1) mol
Type
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[Compound]
Name
( C )
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
30 mL
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0 (± 1) mol
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Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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